

Lp-PLA2-IN-10: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lp-PLA2-IN-10*

Cat. No.: *B12409412*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Lp-PLA2-IN-10**, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative and cardiovascular diseases.

Core Compound Information

Lp-PLA2-IN-10, identified as compound 4 in patent WO2022001881A1, is a novel small molecule inhibitor of the Lp-PLA2 enzyme.[1]

Chemical Structure and Properties

The definitive chemical structure, IUPAC name, and SMILES string for **Lp-PLA2-IN-10** are detailed in the referenced patent. At present, a publicly available visual representation of the structure is limited.

Table 1: Chemical and Physical Properties of **Lp-PLA2-IN-10**

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₅ F ₅ N ₄ O ₄	[1]
Molecular Weight	482.36 g/mol	[1]
IUPAC Name	Not publicly available	-
SMILES	Not publicly available	-

Storage and Handling

For optimal stability, **Lp-PLA2-IN-10** powder should be stored at -20°C for up to two years. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.

[1]

Biological Activity and Mechanism of Action

Lp-PLA2-IN-10 is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of various inflammatory diseases.

Target Enzyme: Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

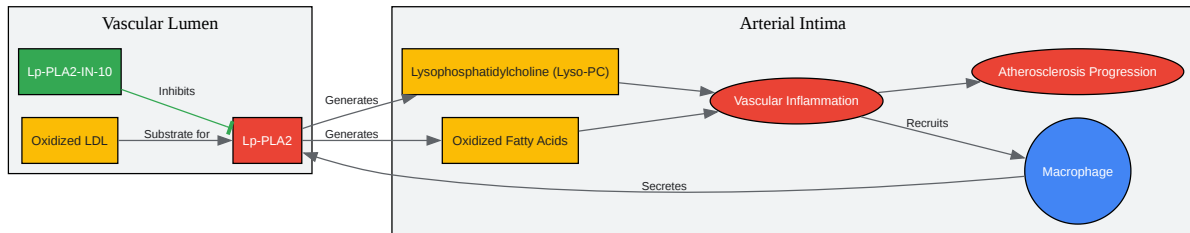
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase. It is primarily produced by inflammatory cells such as macrophages, T-lymphocytes, and mast cells. In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).

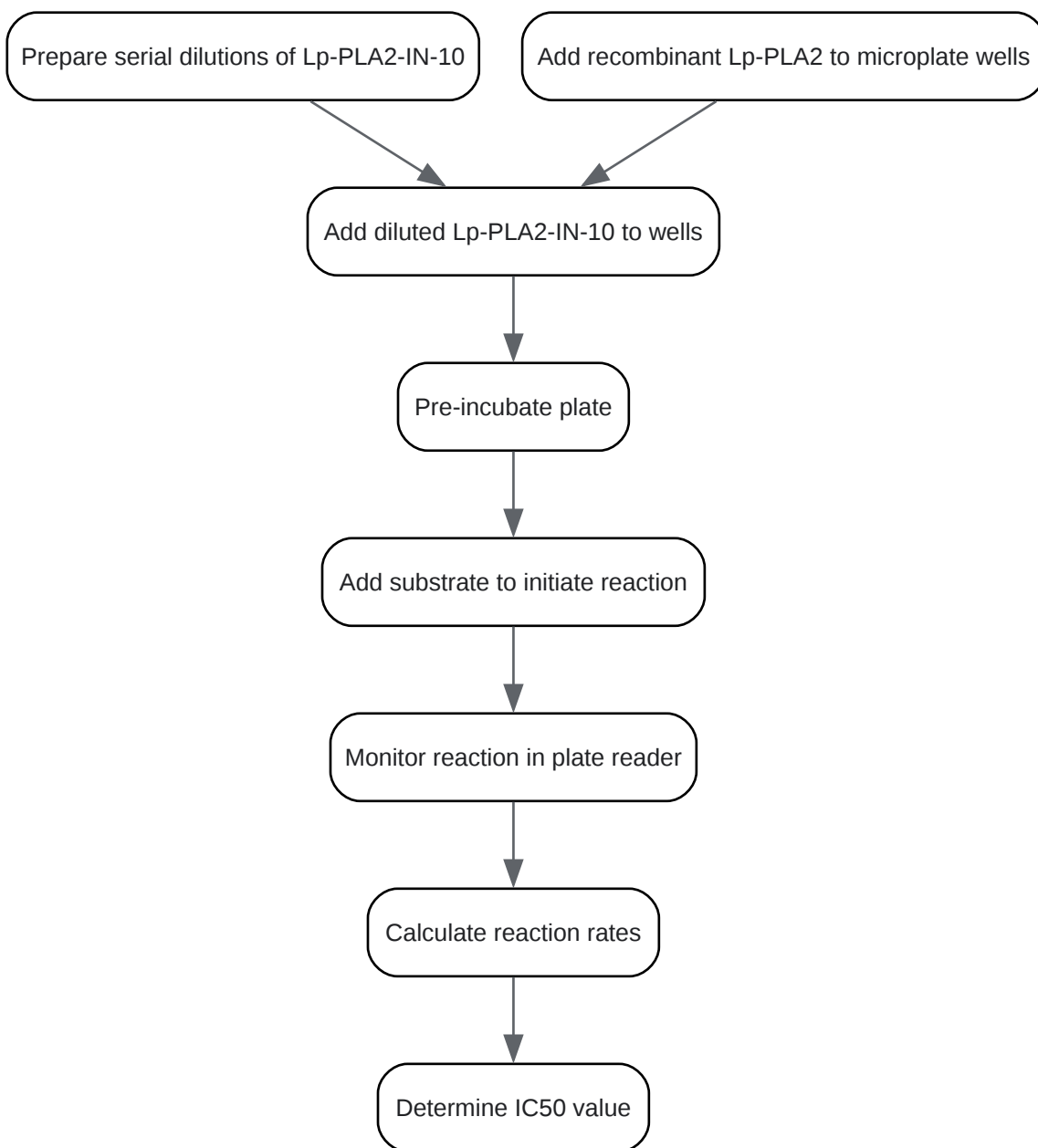
The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerosis.

Signaling Pathway in Atherosclerosis

The inhibition of Lp-PLA2 by compounds such as **Lp-PLA2-IN-10** is a promising therapeutic strategy for atherosclerosis. By blocking the enzymatic activity of Lp-PLA2, these inhibitors can

prevent the generation of pro-inflammatory lipids, thereby reducing vascular inflammation and potentially stabilizing atherosclerotic plaques.





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References

- [1. Lp-PLA2-IN-10 - Immunomart \[immunomart.com\]](#)
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